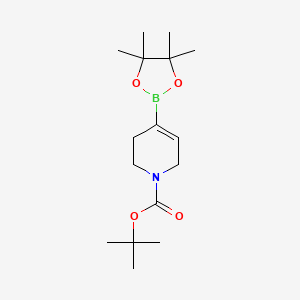

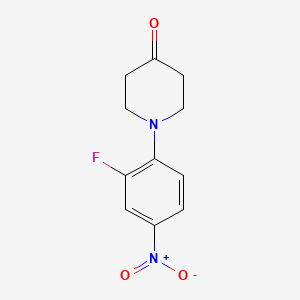

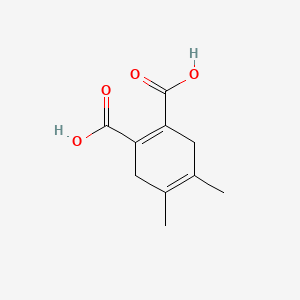

![molecular formula C7H5N3O3 B1307759 4-硝基-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 85330-50-3](/img/structure/B1307759.png)

4-硝基-1H-苯并[d]咪唑-2(3H)-酮

描述

4-Nitro-1H-benzo[d]imidazol-2(3H)-one, also known as 4-nitro-1H-benzimidazol-2(3H)-one, is a heterocyclic organic compound with a molecular formula of C7H5N3O2. It is a colorless solid that is soluble in most organic solvents. 4-Nitro-1H-benzo[d]imidazol-2(3H)-one has become a popular research topic due to its potential applications in the fields of medicine, agriculture, and biotechnology. It has been studied for its role in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

科学研究应用

抗菌活性

苯并咪唑衍生物,包括 4-硝基-1H-苯并[d]咪唑-2(3H)-酮,已被研究用于其抗菌特性。 研究表明,这些化合物可以有效地对抗多种微生物,使其成为开发新型抗菌剂的潜在候选者 .

驱虫活性

这些化合物也已被评估用于其驱虫活性,即中和寄生虫(蠕虫)的能力。 研究表明,苯并咪唑衍生物可用于治疗寄生虫感染 .

抗癌活性

一些苯并咪唑衍生物已表现出良好的抗癌活性,针对各种癌细胞系,包括 HBL-100 和 HeLa 细胞系。 这表明 4-硝基-1H-苯并[d]咪唑-2(3H)-酮可能用于癌症研究和治疗策略 .

药物发现

苯并咪唑核是药物发现中的重要药效基团,因为它与天然存在的核苷酸相似。 它可以与蛋白质和酶相互作用,使其成为药物化学中的宝贵支架 .

功能分子的合成

咪唑合成技术的最新进展,咪唑是苯并咪唑衍生物的关键组成部分,已导致用于各种应用的功能分子的开发,从制药到材料科学 .

金属有机框架 (MOFs)

苯并咪唑衍生物已被用于合成新型 MOFs。 这些框架由于其独特的结构特性,在气体存储、催化和传感等领域具有潜在的应用 .

作用机制

Target of Action

The compound 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, also known as 4-Nitro-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of benzimidazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Mode of Action

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Biochemical Pathways

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple pathways are affected .

Result of Action

Benzimidazole derivatives have shown a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular level .

安全和危害

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

属性

IUPAC Name |

4-nitro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXYNHXFBYYIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399940 | |

| Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85330-50-3 | |

| Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone)](/img/structure/B1307677.png)

![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)

![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)

![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)